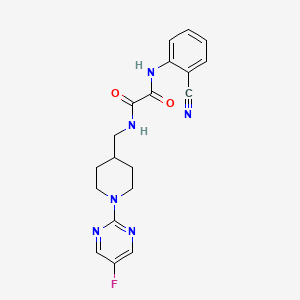

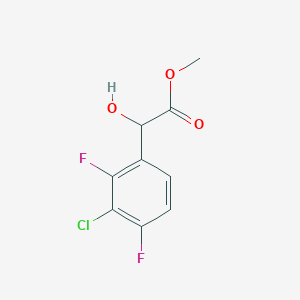

![molecular formula C21H20N4OS B2369209 N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide CAS No. 300557-83-9](/img/structure/B2369209.png)

N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

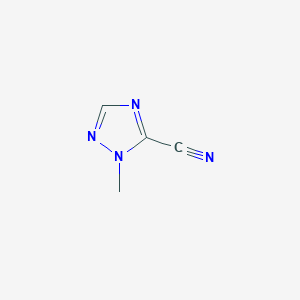

“N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide” is a compound that contains a triazole moiety . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole derivatives involve aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Wissenschaftliche Forschungsanwendungen

Positive Inotropic Activity Evaluation

A study synthesized a series of compounds related to the chemical structure of interest and evaluated their positive inotropic activity. This was measured by the left atrium stroke volume on isolated rabbit heart preparations. The compounds showed favorable in vitro activity compared to the standard drug, milrinone, indicating potential applications in the development of heart failure treatments (Wu et al., 2012). Another study found similar compounds to exhibit potent inotropic effects, suggesting these molecules' utility in cardiovascular research (Zhang et al., 2008).

Molecular Rearrangements and Structural Analysis

Research into the molecular structures and rearrangements of triazoloquinazolinium betaines has contributed to the understanding of chemical reactivity and stability. This work, involving X-ray crystallography, sheds light on potential applications in materials science and molecular engineering (Crabb et al., 1999).

Antimicrobial and Anticancer Activity

Compounds within this chemical family have been synthesized and tested for their antimicrobial activities. Some demonstrated significant activity towards both gram-negative and gram-positive bacteria, highlighting their potential as templates for developing new antimicrobial agents (Yurttaş et al., 2020). Additionally, novel urea derivatives derived from 1,2,4-triazolo[4,3-a]quinoline were synthesized and showed anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer therapy (Reddy et al., 2015).

Synthesis Techniques and Applications

Research has also focused on innovative synthesis techniques, such as the diversified synthesis of acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions. These methodologies provide rapid access to complex fused tricyclic scaffolds, important for pharmaceutical development and material science (An et al., 2017).

Wirkmechanismus

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Zukünftige Richtungen

Triazoles have been found to have a wide range of biological activities and are commonly used in medicinal chemistry . Therefore, the future directions for “N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide” could involve further exploration of its potential biological activities and therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS/c1-13-8-9-14(2)17(10-13)22-20(26)12-27-21-24-23-19-11-15(3)16-6-4-5-7-18(16)25(19)21/h4-11H,12H2,1-3H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXPXPJFZKILI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

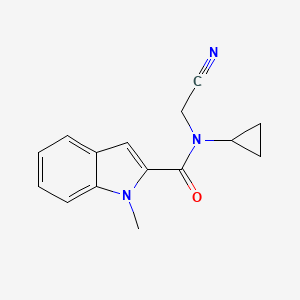

![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

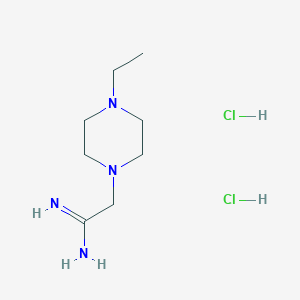

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)

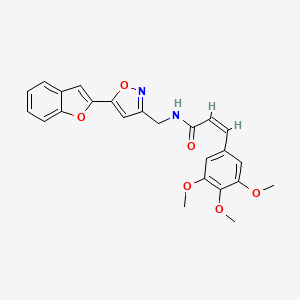

![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)